2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a chloro group and a cyclopropylmethyl moiety, suggest that it may exhibit significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C11H18ClNO2
- Molecular Weight : 231.72 g/mol
- CAS Number : 234174
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its interactions with specific biological targets:
-
Kinase Inhibition :
- Research indicates that compounds similar to this compound can inhibit kinases involved in critical signaling pathways. For example, certain derivatives have shown allosteric inhibition of kinases such as IRE1α, which plays a role in the unfolded protein response and is implicated in various diseases, including cancer and neurodegeneration .
- Antiviral Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Kinase Inhibition | IRE1α (allosteric inhibition) | |
Antiviral Activity | SARS-CoV-2 main protease | |
Anti-inflammatory | Transcription factor modulation |
Case Study: Kinase Interaction
A detailed study on kinase inhibitors demonstrated that derivatives of this compound effectively bind to inactive conformations of kinases. This binding was associated with enhanced selectivity and potency compared to other inhibitors, highlighting the potential for developing targeted therapies based on this compound .
Case Study: Antiviral Screening
In a high-throughput screening of over 3000 compounds, related structures were identified as promising candidates for inhibiting SARS-CoV-2 protease activity. The modifications in the cyclopropylmethyl and tetrahydro-pyran moieties were crucial for enhancing binding affinity and specificity towards the viral target .
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMXTOWAUVUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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